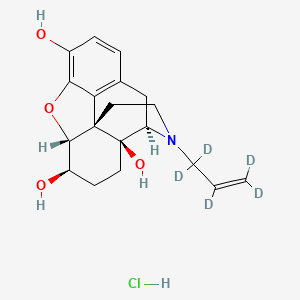

6-beta-Naloxol (D5 hydrochloride)

Description

Contextualization as a Deuterium-Labeled Opioid Antagonist Research Tool

6-beta-Naloxol (D5 hydrochloride) is specifically designed for research purposes as a deuterium-labeled opioid antagonist. targetmol.com Deuterium (B1214612) labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution creates a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight.

The primary utility of this labeling is in analytical and metabolic studies. In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the distinct mass of the deuterated compound allows it to be used as an internal standard for the precise quantification of the non-labeled 6-beta-Naloxol. targetmol.com This is critical for accurately measuring the concentration of metabolites in biological samples. The use of deuteration can also enhance pharmacokinetic properties in some pharmacological contexts. acs.org

Structural Relationship to Naloxone (B1662785) and Other Opioid Antagonists

The foundational molecule, 6-beta-Naloxol, is a close structural relative and a human metabolite of the well-known opioid antagonist, naloxone. wikipedia.org Naloxone is a cornerstone medication used to reverse opioid overdoses. nih.govdrugbank.com The structural difference between naloxone and 6-beta-Naloxol lies at the 6-position of the morphinan (B1239233) skeleton. In naloxone, this position features a ketone group, whereas in 6-beta-Naloxol, this group is reduced to a beta-hydroxyl (-OH) group. wikipedia.org

6-beta-Naloxol (D5 hydrochloride) is the hydrochloride salt of 6-beta-Naloxol that has been further modified by replacing five hydrogen atoms on the N-allyl group with deuterium atoms. This specific placement of deuterium does not alter its fundamental chemical structure or receptor interaction profile but provides the analytical advantages mentioned previously. It is also structurally analogous to 6-beta-naltrexol (B10792496), the major metabolite of another opioid antagonist, naltrexone (B1662487). researchgate.net

Significance of 6-beta-Naloxol (D5 hydrochloride) in Modern Pharmacological Investigations

The significance of 6-beta-Naloxol (D5 hydrochloride) in modern pharmacology is tied to its role as a specialized research chemical. It is considered a labeled analogue of 6-beta-Naloxol Hydrochloride, which itself is an impurity of Naloxol (B12781492). The ability to create stable isotope-labeled versions of drug metabolites and impurities is crucial for advanced pharmacological and toxicological research.

Chemical Compound Data

Table 1: Properties of 6-beta-Naloxol (D5 hydrochloride)

| Property | Value |

|---|---|

| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |

| Molecular Formula | C19H18D5NO4.HCl |

| Molecular Weight | 370.88 g/mol |

| Parent Compound | 6-beta-Naloxol wikipedia.org |

| Primary Use | Research, Internal Standard targetmol.com |

Table 2: Mentioned Compounds in this Article

| Compound Name |

|---|

| 6-beta-Naloxol (D5 hydrochloride) |

| 6-beta-Naloxol |

| Naloxone |

| Naltrexone |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H24ClNO4 |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |

InChI |

InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1/i1D2,2D,8D2; |

InChI Key |

VFEZXRHXAKHILC-WLVUUEHOSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |

Canonical SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Derivatization for Academic Research

Chemical Synthesis Pathways for 6-beta-Naloxol

The primary and most direct route to 6-beta-Naloxol involves the stereoselective reduction of the C-6 ketone of its parent compound, naloxone (B1662785). A key challenge in this transformation is to control the stereochemistry at the C-6 position to selectively obtain the beta-epimer.

One of the most effective and widely cited methods for this conversion is the use of formamidinesulfinic acid in an alkaline aqueous medium. nih.gov This method has been shown to stereospecifically reduce naloxone to 6-beta-Naloxol with high yields and without the detectable formation of the corresponding 6-alpha epimer. nih.gov The reaction proceeds via a nucleophilic addition of the reducing agent to the carbonyl group, with the stereochemical outcome being directed by the steric hindrance of the morphinan (B1239233) ring system.

The reaction conditions for this stereospecific reduction are summarized in the table below.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Naloxone | Formamidinesulfinic acid | Aqueous NaOH | - | 6-beta-Naloxol | 40 | nih.gov |

It is noteworthy that the enzymatic reduction of naloxone in biological systems, such as in rabbit liver cytosol, can produce both 6-alpha- and 6-beta-Naloxol, highlighting the importance of specific chemical reagents for achieving high stereoselectivity in the laboratory. nih.gov

Methodologies for Deuterium (B1214612) Labeling to Yield 6-beta-Naloxol (D5 hydrochloride)

Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly for pharmacokinetic studies using mass spectrometry. 6-beta-Naloxol (D5 hydrochloride) is a deuterated analogue of 6-beta-Naloxol where five hydrogen atoms on the N-allyl group have been replaced by deuterium.

The synthesis of 6-beta-Naloxol (D5 hydrochloride) is not typically a one-step process but rather a multi-step sequence that involves the synthesis of a deuterated precursor followed by the key reduction step. A common strategy involves the N-alkylation of noroxymorphone (B159341) (the N-demethylated precursor to naloxone) with a deuterated allyl bromide (allyl-d5-bromide). This introduces the deuterium-labeled allyl group onto the nitrogen atom. chemicalbook.com

The resulting Naloxone-d5 can then be stereoselectively reduced to 6-beta-Naloxol-d5 using the formamidinesulfinic acid method described previously. The final step involves the formation of the hydrochloride salt.

A summary of the probable synthetic sequence is outlined below:

| Precursor | Reagent | Intermediate | Reagent | Product |

| Noroxymorphone | Allyl-d5-bromide | Naloxone-d5 | Formamidinesulfinic acid | 6-beta-Naloxol-d5 |

Commercial availability of Naloxone-d5, with deuterium labeling on the allyl group, supports this synthetic strategy. caymanchem.comsimsonpharma.com

Approaches for Structural Modification and Analogue Generation (e.g., prodrugs, derivatives)

The structural modification of 6-beta-Naloxol is a key area of research aimed at developing new opioid receptor antagonists with altered pharmacokinetic or pharmacodynamic properties. These modifications can include the formation of prodrugs to enhance bioavailability or the synthesis of derivatives with altered receptor binding profiles.

Design and Synthesis of C-6 Modified Opioid Antagonist Analogues

The C-6 hydroxyl group of 6-beta-Naloxol is a prime target for chemical modification. A variety of derivatives have been synthesized to explore the SAR at this position. These include esters, ethers, and other functional groups.

Ester and Ether Derivatives: The synthesis of ester and ether derivatives of the closely related 6-beta-naltrexol (B10792496) has been reported and provides a blueprint for the modification of 6-beta-Naloxol. For instance, methacrylate (B99206) esters and ethers of 6-alpha- and 6-beta-naltrexol have been prepared. nih.gov These syntheses typically involve the reaction of the C-6 hydroxyl group with an appropriate acylating or alkylating agent. The design of carbamate (B1207046) and sulfonate ester derivatives of 6-beta-naltrexol has also been explored to investigate the effect of removing the protic group at the C-6 position on opioid receptor affinity. nih.gov

Difluoromethylenated Analogues: A more recent approach to modifying the C-6 position involves the installation of a 1,1-difluoromethylene unit as a bioisostere for the carbonyl or hydroxyl group. This modification has been applied to naloxone and naltrexone (B1662487), and the resulting compounds have shown maintained in vitro potency against fentanyl. nih.gov The synthesis involves a decarboxylative Wittig olefination of the C-6 ketone. A similar strategy could be envisioned starting from 6-beta-Naloxol to generate novel fluorinated analogues.

A table summarizing various C-6 modified analogues and their synthetic approaches is provided below.

| Parent Compound | Modification | Synthetic Approach | Resulting Analogue | Reference |

| 6-beta-Naltrexol | Methacrylate Ester | Reaction with methacrylic anhydride (B1165640) | 6-beta-Naltrexol methacrylate ester | nih.gov |

| 6-beta-Naltrexol | Methacrylate Ether | Reaction with a methacrylate-containing alkylating agent | 6-beta-Naltrexol methacrylate ether | nih.gov |

| 6-beta-Naltrexol | Carbamate/Sulfonate Ester | Reaction with corresponding carbamoyl (B1232498) chloride or sulfonyl chloride | Carbamate and sulfonate ester derivatives | nih.gov |

| Naloxone | Difluoromethylene | Decarboxylative Wittig olefination of C-6 ketone | C6-difluoromethylenated naloxone | nih.gov |

Stereochemical Considerations in 6-position Synthesis

The stereochemistry at the C-6 position of the morphinan skeleton plays a critical role in the pharmacological activity of these compounds. The reduction of the C-6 ketone in naloxone can theoretically lead to two epimers: 6-alpha-Naloxol and 6-beta-Naloxol.

The stereochemical outcome of the reduction is influenced by several factors, including the choice of reducing agent and the reaction conditions. The use of bulky hydride reagents tends to favor the formation of the 6-alpha-hydroxy epimer due to the steric hindrance on the beta-face of the molecule. Conversely, as seen with formamidinesulfinic acid, specific reagents can direct the reduction to selectively yield the 6-beta-hydroxy epimer. nih.gov

Enzymatic reductions can also exhibit stereoselectivity. For example, different isoforms of naloxone reductase in rabbit liver have been shown to stereospecifically produce either 6-alpha-Naloxol or 6-beta-Naloxol. nih.gov This highlights the subtle interplay of steric and electronic factors in determining the stereochemical course of the reaction. The conformation of the C-ring of the morphinan scaffold also influences the accessibility of the C-6 ketone to the reducing agent.

Pharmacological Characterization and Opioid Receptor Interactions

Opioid Receptor Binding Affinity Profiling

The initial step in characterizing 6-beta-Naloxol's pharmacological action involves determining its binding affinity for the primary subtypes of opioid receptors: mu (μ), delta (δ), and kappa (κ).

Radioligand binding assays are utilized to measure the affinity of a compound for specific receptor sites. In these assays, a radioactively labeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

Studies on 6-beta-naltrexol (B10792496), a closely related analog and the major metabolite of naltrexone (B1662487), provide significant insight into the binding profile. These studies show that the compound exhibits the highest affinity for the mu-opioid receptor (MOR), followed by the kappa-opioid receptor (KOR). researchgate.net Its affinity for the delta-opioid receptor (DOR) is substantially lower, demonstrating a clear selectivity profile. researchgate.net For instance, competitive binding assays revealed that 6-beta-naltrexol is approximately 20 to 30 times less potent at the DOR compared to the MOR. researchgate.net

| Compound | Mu (μ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |

|---|---|---|---|

| 6-beta-Naltrexol | 0.46 | 3.6 | 13 |

| Naloxone (B1662785) | 1.2 | 16 | 45 |

| Naltrexone | 0.21 | 1.5 | 3.1 |

Data sourced from Wang et al., as presented in a ResearchGate data table. researchgate.net

Beyond simple affinity, the kinetics of binding—the rates of association and dissociation of a ligand to and from a receptor—play a critical role in its pharmacological effect, including its duration of action. 6-beta-Naloxol and its analogue 6-beta-naltrexol are noted for having a longer duration of action compared to naloxone and naltrexone. This is consistent with pharmacokinetic data showing that the mean terminal plasma elimination half-life of 6-beta-naltrexol in humans is approximately 11.1 hours, which is significantly longer than that of naltrexone. oup.comnih.gov This extended half-life contributes to a more sustained receptor occupancy and, consequently, a prolonged antagonist effect.

Receptor Selectivity and Potency Assessments

As established by binding affinity data, 6-beta-naltrexol shows clear selectivity for the μ-opioid receptor over κ- and δ-opioid receptors. researchgate.net Furthermore, studies have revealed a significant selectivity for peripheral versus central opioid receptors. In animal models, naltrexone is significantly more potent than 6-beta-naltrexol in blocking the central nervous system effects of opioids, such as analgesia. researchgate.net Conversely, the two antagonists are nearly equipotent in blocking peripheral effects, such as opioid-induced inhibition of gastrointestinal transit. oup.comnih.gov

This peripheral selectivity is highlighted in studies where 6-beta-naltrexol potently blocked morphine-induced slowing of gastrointestinal transit (a peripheral effect) with a median effective dose (ED₅₀) of approximately 3 mg, while having no effect on central effects like analgesia or pupil constriction at doses up to 20 mg. oup.comnih.gov This suggests that the compound has limited ability to cross the blood-brain barrier, making it a candidate for treating peripheral side effects of opioids without compromising central analgesia.

| Compound | In Vitro Potency (Guinea Pig Ileum, Ki) | In Vivo Central Potency (Mouse Hotplate, Antagonism of Morphine) | In Vivo Peripheral Potency (GI Transit) |

|---|---|---|---|

| 6-beta-Naltrexol | 0.094 nM | Less potent than Naltrexone | Equipotent to Naltrexone; ED₅₀ ~3 mg |

| Naltrexone | 0.26 nM | Highly potent | Equipotent to 6-beta-Naltrexol |

Data compiled from multiple sources. oup.comnih.govresearchgate.net

Discrimination Between Opioid Receptor Subtypes

Naloxone, a non-selective opioid antagonist, demonstrates high affinity for the mu-opioid receptor, with slightly lower affinity for the kappa and delta receptors. It is anticipated that 6-beta-Naloxol, as a metabolite, would retain this general profile, acting as an antagonist at all three receptor subtypes. Research on related compounds, such as 6-beta-naltrexol, has shown a high affinity for the mu-opioid receptor, followed by the kappa and then the delta receptor. This suggests a potential for 6-beta-Naloxol to display a degree of selectivity for the mu-opioid receptor over the other subtypes.

The stereochemistry at the 6-position of the naloxone molecule plays a critical role in determining its binding affinity and potency. The "beta" configuration, as seen in 6-beta-Naloxol, is generally associated with higher affinity and antagonist potency compared to the "alpha" configuration.

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) of Reference Antagonists

| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

|---|---|---|---|

| Naloxone | 1.2 | 26 | 18 |

| Naltrexone | 0.2 | 1.8 | 0.8 |

Note: This table provides reference values for related compounds to contextualize the expected binding profile of 6-beta-Naloxol. Specific Ki values for 6-beta-Naloxol are not available.

Comparative Potency Analysis of 6-beta-Naloxol vs. 6-alpha-Naloxol Isomers

The spatial arrangement of atoms, or stereochemistry, is a fundamental determinant of a molecule's biological activity. In the case of naloxol (B12781492), the orientation of the hydroxyl group at the 6-position gives rise to two distinct isomers: 6-beta-Naloxol and 6-alpha-Naloxol. This seemingly minor structural difference has significant implications for their pharmacological potency.

Studies comparing the epimeric 6-amino derivatives of naloxone have consistently demonstrated that the 6-beta epimers possess greater narcotic antagonist activity in mice than their corresponding 6-alpha counterparts. In vitro binding experiments have corroborated these findings, indicating that the higher in vivo potency of the 6-beta isomers is paralleled by a greater affinity for opioid receptors.

While direct comparative potency data for 6-beta-Naloxol and 6-alpha-Naloxol is limited, research on the closely related compound naloxone and its reduced metabolite, 6-alpha-naloxol, provides strong evidence for the superior potency of the beta isomer. In studies examining the precipitation of opioid withdrawal, naloxone is significantly more potent than 6-alpha-naloxol. For instance, in morphine-pretreated rats, naloxone was found to be approximately 65-fold more potent than 6-alpha-naloxol in suppressing operant responding, an index of withdrawal. Although this comparison involves naloxone rather than 6-beta-Naloxol, the established trend of beta isomers exhibiting greater potency strongly suggests that 6-beta-Naloxol would be a more potent opioid antagonist than 6-alpha-Naloxol.

The increased potency of the 6-beta isomer is thought to be due to a more favorable interaction with the binding pocket of the opioid receptor. The specific orientation of the hydroxyl group in the beta configuration may allow for more optimal hydrogen bonding or other non-covalent interactions that stabilize the ligand-receptor complex, leading to a higher binding affinity and, consequently, greater antagonist potency.

Table 2: Comparative In Vivo Potency of Naloxone and 6-alpha-Naloxol in Precipitating Morphine Withdrawal

| Condition | Antagonist | ED50 (mg/kg, s.c.) | Relative Potency (Naloxone/6-alpha-Naloxol) |

|---|---|---|---|

| Morphine Naïve | Naloxone | 0.13 | 5.3 |

| 6-alpha-Naloxol | 0.69 | ||

| Single Morphine Pretreatment | Naloxone | 0.01 | 65.2 |

| 6-alpha-Naloxol | 0.65 | ||

| Repeat Morphine Pretreatment | Naloxone | 0.01 | 64.2 |

| 6-alpha-Naloxol | 0.64 |

Data adapted from a study on naloxone and 6-alpha-naloxol, illustrating the generally higher potency of the parent compound, which shares the 6-keto configuration that is structurally related to the 6-beta-hydroxyl group.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Intracellular Signaling Pathways Modulated by 6-beta-Naloxol

Opioid receptors, as members of the G-protein-coupled receptor (GPCR) superfamily, transduce extracellular signals into intracellular responses primarily through two major pathways: the G-protein-dependent pathway and the β-arrestin pathway. nih.govnih.gov Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the coupling to inhibitory Gαi/o proteins. nih.gov This leads to the dissociation of the Gα-GTP and Gβγ subunits, which in turn modulate downstream effectors, most notably the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov The β-arrestin pathway is primarily involved in receptor desensitization and internalization, which terminates G-protein signaling, but can also initiate distinct, G-protein-independent signaling cascades. nih.govnih.govnih.gov

Research has characterized 6-beta-Naloxol as a neutral antagonist at the µ-opioid receptor. nih.govnih.gov Unlike agonists that activate these pathways or inverse agonists that suppress basal receptor activity, a neutral antagonist binds to the receptor without altering its constitutive signaling level. nih.govnih.gov It competitively blocks the binding site, thereby preventing agonists from activating the receptor.

Studies using cell lines such as C6 glioma and HEK293 that express µ-opioid receptors have been instrumental in clarifying these properties. nih.gov In these systems, 6-beta-Naloxol was found to be indistinguishable from naloxone (B1662785) and the related compound naltrexone (B1662487) in opioid-naïve cells, where all three behave as neutral antagonists. nih.gov The critical distinction emerges in models of opioid dependence. Chronic exposure to an opioid agonist like morphine is thought to induce a constitutively active state in a population of µ-opioid receptors, leading to elevated basal signaling. researchgate.netresearchgate.net In cells pretreated with morphine, ligands like naloxone and naltrexone act as inverse agonists, suppressing this enhanced basal signaling. nih.gov In contrast, 6-beta-Naloxol remains a neutral antagonist, blocking the receptor without affecting its basal activity. nih.gov This property is attributed to the structural difference at the C6-position of the morphinan (B1239233) skeleton—a hydroxyl group in 6-beta-Naloxol versus a ketone group in naloxone. researchgate.net

The table below summarizes the signaling properties of 6-beta-Naloxol in comparison to other opioid ligands based on cellular assays.

| Compound | Ligand Class (Opioid-Naïve State) | Ligand Class (Opioid-Dependent State) | Effect on Basal [35S]GTPγS Binding | Effect on cAMP Overshoot |

| Morphine | Agonist | Agonist | Increase | N/A (Induces Sensitization) |

| Naloxone | Neutral Antagonist | Inverse Agonist | No effect in naïve cells; Decrease in dependent cells | Precipitates |

| Naltrexone | Neutral Antagonist | Inverse Agonist | No effect in naïve cells; Decrease in dependent cells | Precipitates |

| 6-beta-Naloxol | Neutral Antagonist | Neutral Antagonist | No effect in naïve or dependent cells | Precipitates |

This table is a composite representation based on findings from multiple studies. nih.govnih.gov

Molecular Docking and Computational Modeling of Receptor-Ligand Interactions

Computational methods, including molecular docking and modeling, have provided significant insights into how 6-beta-Naloxol and related ligands interact with the orthosteric binding pocket of opioid receptors. mdpi.com These studies, utilizing the crystal structures of µ (MOR), delta (DOR), and kappa (KOR) opioid receptors, reveal a highly conserved binding mode for the morphinan scaffold. nih.govnih.gov

A critical interaction for all morphinan-based ligands is the formation of a salt bridge between the protonated tertiary amine of the ligand and a highly conserved aspartic acid residue (Asp3.32) located in transmembrane helix 3 (TM3) of the receptor. mdpi.com This ionic interaction is considered a primary anchor for the ligand within the binding pocket.

The "message-address" concept has been applied to understand the structure-activity relationships of these ligands. nih.gov According to this model, the rigid morphinan core serves as the "message," containing the essential pharmacophoric elements for receptor recognition and binding. The substituent at the C6-position acts as the "address," a secondary element that modulates the ligand's affinity, selectivity, and functional efficacy by interacting with non-conserved amino acid residues in the upper portion of the binding pocket. nih.gov

While direct docking studies on 6-beta-Naloxol are not extensively published, research on closely related naltrexamine derivatives provides a robust framework for understanding its binding. nih.govnih.gov These studies suggest that the C6-substituent extends into a region of the binding site where it can interact with specific residues that differ between opioid receptor subtypes, thereby conferring selectivity. For instance, in the µ-opioid receptor, residue Trp318 has been identified as a key component of this "address" domain that contributes to the selectivity of certain antagonists. nih.gov The 6-beta-hydroxyl group of 6-beta-Naloxol, compared to the 6-keto group of naloxone, would present a different size, shape, and hydrogen bonding capability to this region, which is believed to underlie its distinct pharmacological profile as a neutral antagonist.

The table below lists key amino acid residues within the µ-opioid receptor binding pocket that are likely to interact with morphinan ligands like 6-beta-Naloxol.

| Residue | Location | Putative Interaction Type | Reference |

| Asp1493.32 | TM3 | Ionic Bond (Primary Anchor) | mdpi.com |

| Tyr1503.33 | TM3 | Hydrogen Bond / Hydrophobic | nih.gov |

| Trp3187.35 | TM7 | Hydrophobic / "Address" Site | nih.gov |

| His2976.52 | TM6 | Hydrogen Bond / Hydrophobic | nih.gov |

| Tyr3287.43 | TM7 | Hydrogen Bond with 14-OH group | nih.gov |

| Ile2966.51 | TM6 | Hydrophobic | nih.gov |

| Val3006.55 | TM6 | Hydrophobic | nih.gov |

Interacting residues are inferred from docking studies on related morphinan antagonists. mdpi.comnih.govnih.gov

Preclinical in Vivo Pharmacodynamic Characterization in Animal Models

Evaluation of Antagonistic Effects on Opioid-Induced Phenomena in Rodent Models

The primary in vivo action of 6-beta-naloxol is the competitive antagonism of opioid receptors, which has been extensively studied in rodent models. These studies are crucial for understanding its potential to counteract the effects of opioid agonists.

Reversal of Opioid Agonist-Induced Behaviors

6-beta-Naloxol effectively reverses the behavioral effects induced by opioid agonists, most notably analgesia. In studies using the mouse hotplate test, its potency in antagonizing the antinociceptive effects of morphine has been quantified. While effective, its potency in this regard is less than that of naltrexone (B1662487) and naloxone (B1662785). nih.gov Specifically, in blocking morphine-induced antinociception and locomotor activity in mice, 6-beta-naltrexol (B10792496) was found to be roughly equipotent to naloxone but 4.5 to 10 times less potent than naltrexone. nih.govresearchgate.net This demonstrates that 6-beta-naloxol penetrates the central nervous system to exert its antagonist effects. nih.govresearchgate.net

The mechanism underlying the reversal of opioid-induced respiratory depression by opioid antagonists like naloxone involves competitive binding at mu-opioid receptors in key respiratory centers within the brainstem, such as the preBötzinger complex and the parabrachial nucleus. nih.gov While specific studies detailing the reversal of respiratory depression by 6-beta-naloxol are limited, its established antagonism at mu-opioid receptors suggests a similar mechanism of action. By displacing opioid agonists from these receptors, it would restore normal respiratory rhythm and drive.

Comparative Antagonist Potency in Reversing Morphine-Induced Analgesia in Mice

| Compound | ID₅₀ (µg/kg) |

|---|---|

| Naltrexone | 7 |

| Naloxone | 16 |

| 6-beta-Naltrexol | 1300 |

Data from the mouse hotplate test. nih.gov

Precipitation of Opioid Withdrawal Syndromes for Mechanistic Study

Opioid antagonists are valuable tools for studying the neurobiology of opioid dependence by precipitating withdrawal syndromes. In contrast to its potent reversal of agonist effects, 6-beta-naltrexol demonstrates a significantly lower potency in precipitating withdrawal compared to naloxone and naltrexone. nih.govresearchgate.net In a chronic morphine dependence model in mice, 6-beta-naltrexol was approximately 30-fold less potent than naloxone and 77-fold less potent than naltrexone in inducing withdrawal symptoms. nih.govresearchgate.net In an acute dependence model, it precipitated only minimal withdrawal signs even at high doses. nih.govresearchgate.net This reduced capacity to induce severe withdrawal is attributed to its character as a more "neutral" antagonist compared to the "inverse agonist" properties of naloxone and naltrexone in opioid-dependent states. nih.govresearchgate.net

Relative Potency for Precipitating Withdrawal in Morphine-Dependent Mice

| Compound | Relative Potency |

|---|---|

| Naltrexone | Most Potent |

| Naloxone | Intermediate Potency |

| 6-beta-Naltrexol | Least Potent |

Qualitative comparison based on reported fold-differences in potency. nih.govresearchgate.net

Time-Dependent Pharmacodynamic Profiles

The pharmacodynamic effects of 6-beta-naloxol are notably time-dependent. While its acute potency in antagonizing opioid effects is lower than that of naloxone and naltrexone, it exhibits a significantly longer duration of action. nih.gov In a study assessing the duration of antagonist activity, the time for the effect to decrease by 50% was 340 minutes for 6-beta-naltrexol, compared to 125 minutes for naloxone and 80 minutes for naltrexone. nih.gov This prolonged duration of action is consistent with a longer terminal half-life and suggests that the in vivo potency of 6-beta-naltrexol is time-dependent. nih.gov

Duration of Antagonist Activity in Mice

| Compound | Time to 50% Decrease in Antagonist Activity (minutes) |

|---|---|

| Naltrexone | 80 |

| Naloxone | 125 |

| 6-beta-Naltrexol | 340 |

Time to 50% decrease in the ability to antagonize morphine-induced analgesia. nih.gov

Assessment of Central Nervous System Receptor Occupancy in Animal Models

Metabolic Pathways and Preclinical Pharmacokinetic Considerations

Role of 6-beta-Naloxol as a Metabolite of Naloxone (B1662785)

6-beta-Naloxol is a recognized active metabolite of naloxone, an opioid receptor antagonist. caymanchem.com The metabolic conversion of naloxone in the body leads to the formation of several byproducts, with 6-beta-Naloxol being one of the key molecules resulting from this process. drugbank.com While it is pharmacologically active, it is considered to be less potent than its parent compound, naloxone. caymanchem.com The biotransformation of naloxone also produces other metabolites, including naloxone-3-glucuronide, which is the major metabolite, and products of N-dealkylation. drugbank.comnih.gov The reduction of the 6-keto group of naloxone results in the formation of two stereoisomers: α-naloxol and β-naloxol. wikipedia.org

Enzymatic Reduction of the 6-Keto Group and Subsequent Metabolic Fate

The formation of 6-beta-Naloxol occurs through the stereospecific enzymatic reduction of the 6-keto group of the naloxone molecule. nih.govnih.gov This biochemical reaction is catalyzed by specific enzymes belonging to the aldo-keto reductase superfamily. nih.gov

In preclinical studies using rabbit liver cytosol, at least four forms of naloxone reductase have been identified. Two major forms, designated NR1 and NR2, are responsible for the stereospecific reduction of naloxone. NR2 specifically catalyzes the conversion of naloxone to 6-beta-Naloxol. nih.gov This process is dependent on the cofactor NADPH, for which the NR2 enzyme shows a high degree of specificity. nih.gov In contrast, the enzyme NR1 primarily produces 6-alpha-naloxol and can utilize both NADH and NADPH. nih.gov

The table below summarizes the characteristics of the two major naloxone reductase enzymes identified in rabbit liver.

| Property | NR1 | NR2 |

| Product | 6-alpha-Naloxol | 6-beta-Naloxol |

| Optimal pH | 8.0 | 6.1 |

| Cofactor Specificity | NADH and NADPH | NADPH |

| Km for Naloxone | 1.0 mM | 0.06 mM |

| Vmax for Naloxone | 76 munits/mg | 162 munits/mg |

Data sourced from studies on rabbit liver cytosol. nih.gov

Following its formation, 6-beta-Naloxol and its related metabolites undergo further biotransformation, primarily through conjugation, to facilitate their removal from the body. nih.gov The primary route of elimination for naloxone and its metabolites is through the urine. drugbank.comnih.gov Studies involving the related compound naltrexone (B1662487) have shown that its 6-beta-hydroxy metabolite (6-beta-naltrexol) and its conjugates are excreted in both the urine and bile in various animal models. nih.gov

Preclinical Pharmacokinetic Implications of Deuterium (B1214612) Labeling (D5) for Research Traceability

In pharmacokinetic research, compounds are often labeled with stable isotopes, such as deuterium (²H), to trace their path and fate within a biological system. 6-beta-Naloxol (D5 hydrochloride) is a form of 6-beta-Naloxol that has been chemically modified to include five deuterium atoms. This labeling does not involve radioactive isotopes. scispace.com

The primary purpose of this deuteration is to create a molecular tracer for use in preclinical studies. scispace.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic processes that involve breaking this bond. juniperpublishers.com However, the most significant advantage of deuterium labeling in this context is for analytical traceability. When analyzing biological samples, the D5-labeled compound can be unequivocally distinguished from its non-labeled, naturally occurring counterparts using mass spectrometry. This is because the D5 variant has a higher molecular weight. This distinction is critical for accurately quantifying the concentration and metabolic fate of the administered substance without interference from endogenous compounds. researchgate.net

In Vivo Distribution and Elimination in Experimental Animal Models

While specific pharmacokinetic data on 6-beta-Naloxol (D5 hydrochloride) is not extensively detailed in the available literature, the distribution and elimination patterns can be inferred from studies on the non-labeled compound and structurally similar molecules in animal models. nih.gov For instance, studies with the analogous compound 6-beta-naltrexol (B10792496) have demonstrated that it is capable of crossing the blood-brain barrier and entering the central nervous system in mice. nih.govresearchgate.net

The use of D5 labeling would be instrumental in precisely mapping the in vivo journey of 6-beta-Naloxol. In a typical experimental animal model study, after administration of 6-beta-Naloxol (D5 hydrochloride), biological samples such as blood, urine, bile, and various tissues would be collected over time. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can specifically detect and quantify the D5-labeled compound and its D5-labeled metabolites. spectroscopyonline.com This allows for the determination of key pharmacokinetic parameters, including absorption rates, volume of distribution, and clearance rates.

Studies on the elimination of related compounds have shown that metabolites can be found in urine and bile. nih.gov For example, after administering naltrexone to guinea pigs, conjugates of its metabolite, beta-naltrexol, were identified in bile. When beta-naltrexol itself was administered, it was detected along with its conjugates in both urine and bile. nih.gov The D5 label on 6-beta-Naloxol would enable a highly accurate accounting of its excretion through these pathways.

The following table compares the in vivo antagonist potency of naloxone and the related metabolite 6-beta-naltrexol in a mouse model, illustrating that metabolites can have distinct pharmacological profiles from the parent drug.

| Compound | Antagonist Potency (ID50) | Duration of Action (50% activity decrease) |

| Naltrexone | 7 µg/kg | 80 minutes |

| Naloxone | 16 µg/kg | 125 minutes |

| 6-beta-Naltrexol | 1300 µg/kg | 340 minutes |

Data from a mouse hotplate test assessing the blockage of morphine's effects. nih.gov

Metabolic Stability of 6-beta-Naloxol (D5 hydrochloride) in Biological Systems

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. Deuterium labeling can influence this stability due to the "kinetic isotope effect." mdpi.com The greater strength of the C-D bond compared to the C-H bond can make it more difficult for enzymes, such as cytochrome P450, to metabolize the molecule at the site of deuteration, potentially increasing the compound's half-life. juniperpublishers.com

The D5 label in 6-beta-Naloxol (D5 hydrochloride) is strategically placed on the molecule to enhance its utility as a research tool. In preclinical studies, its metabolic stability would be assessed using in vitro systems, such as liver microsomes from different species (e.g., human, rat, mouse). nih.gov By incubating 6-beta-Naloxol (D5 hydrochloride) with these biological preparations and measuring its rate of disappearance over time, researchers can evaluate its metabolic profile.

A key application of a deuterated compound like this is its use as an internal standard in bioanalytical assays. researchgate.net Because 6-beta-Naloxol (D5 hydrochloride) is chemically almost identical to the non-labeled metabolite, it behaves similarly during sample extraction, processing, and chromatographic analysis. However, its different mass allows it to be separately quantified. Its enhanced metabolic stability ensures that it does not degrade during the analytical process, providing a stable reference point for the accurate measurement of the non-labeled 6-beta-Naloxol in the sample.

Advanced Analytical and Bioanalytical Methodologies

Development and Validation of Quantitative Methods for 6-beta-Naloxol (D5 hydrochloride) in Biological Samples

While quantitative methods are not developed to measure 6-beta-Naloxol (D5 hydrochloride) as an unknown, its performance and analytical behavior are inherently validated during the validation of methods for its non-deuterated analogues, such as naltrexone (B1662487) and 6-beta-naltrexol (B10792496). The stability and co-elution with the target analyte are essential characteristics confirmed during these validation processes.

LC-MS/MS is the predominant technique for the quantification of naltrexone and its metabolites in biological matrices like plasma and urine, owing to its high selectivity and sensitivity. In these assays, a deuterated internal standard such as 6-beta-Naloxol-D5 is fundamental for achieving accurate and precise results. The methods often involve straightforward sample preparation followed by rapid chromatographic separation.

A common sample preparation technique is protein precipitation, which is efficient and suitable for high-throughput environments. For instance, a method for naloxone (B1662785) and its metabolites in mouse plasma utilizes protein precipitation with acetonitrile (B52724) in a 96-well plate format. nih.gov For urine samples, a simple "dilute-and-shoot" approach is often sufficient, where the sample is diluted with a solution containing the internal standard and a hydrolyzing enzyme, if necessary, to cleave conjugated metabolites. chromatographyonline.com

Chromatographic separation is typically achieved using a C18 or Phenyl-Hexyl reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. chromatographyonline.comnih.gov The use of ultrahigh-pressure liquid chromatography (UHPLC) systems can significantly shorten analysis times to under 3 minutes per sample. chromatographyonline.com Detection is performed by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure specificity. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Analytes Measured Using a Deuterated Internal Standard

| Parameter | Description |

|---|---|

| Biological Matrix | Human Urine, Mouse Plasma nih.govchromatographyonline.com |

| Sample Preparation | Protein Precipitation (Acetonitrile), Enzymatic Hydrolysis (β-glucuronidase), Dilution nih.govchromatographyonline.com |

| Chromatography | UHPLC with Phenyl-Hexyl or C18 column (e.g., 50 mm x 4.6 mm, 2.6 µm) nih.govchromatographyonline.com |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.02 M phosphate buffer) chromatographyonline.com |

| Flow Rate | 0.25 - 1.0 mL/min nih.govnih.gov |

| Total Run Time | 2.5 - 2.7 minutes nih.govchromatographyonline.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

GC-MS provides a high-resolution analytical alternative for the determination of naltrexone and its metabolites. The use of a deuterated internal standard is crucial to control for variability during the extensive sample preparation required for GC-MS analysis.

Sample preparation for GC-MS is more complex than for LC-MS/MS. It typically begins with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix (e.g., plasma or urine). nih.govresearchgate.net Because naltrexone and 6-beta-naltrexol are not sufficiently volatile for GC analysis, a critical derivatization step is required. This process involves converting the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA), which creates stable derivatives suitable for detection by negative ion chemical ionization (NICI). nih.govresearchgate.net

The derivatized extract is then injected into the GC, where separation occurs on a capillary column. The mass spectrometer, operating in selected ion monitoring (SIM) mode, detects specific ions corresponding to the analyte and the deuterated internal standard, ensuring high specificity and achieving low limits of quantitation (LOQ), often around 0.1 ng/mL. nih.govresearchgate.net

Table 2: Example GC-MS Method Parameters for Analytes Measured Using a Deuterated Internal Standard

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma, Urine nih.govresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with n-butyl chloride-acetonitrile. nih.govresearchgate.net |

| Derivatization | Required. Use of agents like pentafluoropropionic anhydride (PFPA) to form volatile derivatives. researchgate.net |

| Chromatography | Capillary Column Gas Chromatography nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |

| Limit of Quantitation | ~0.1 ng/mL researchgate.net |

Application of 6-beta-Naloxol (D5 hydrochloride) as an Internal Standard in Bioanalysis

The fundamental role of 6-beta-Naloxol (D5 hydrochloride) is to serve as an ideal internal standard (IS) in quantitative bioanalytical methods. An IS is a compound added to samples at a known concentration to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

As a stable isotope-labeled (SIL) internal standard, 6-beta-Naloxol-D5 is considered the gold standard for mass spectrometry-based quantification. It is chemically identical to the analyte of interest (6-beta-naloxol) but has a higher mass due to the incorporation of five deuterium (B1214612) atoms. This property ensures that it exhibits nearly identical behavior during extraction, derivatization, and chromatographic separation. nih.govresearchgate.net It co-elutes with the unlabeled analyte, but is distinguishable by the mass spectrometer.

Methodological Considerations for High-Throughput Screening in Research Settings

In research settings that require the analysis of a large number of samples, such as in pharmacokinetic or clinical studies, high-throughput screening (HTS) methodologies are essential. The use of a reliable internal standard like 6-beta-Naloxol-D5 is critical for the success of these applications.

Methodological adaptations for HTS focus on increasing speed and automation while maintaining data quality. Key considerations include:

Simplified Sample Preparation: Moving away from complex LLE or SPE towards automated and miniaturized techniques. Protein precipitation in a 96-well plate format is a common HTS approach as it is fast and can be performed by robotic liquid handlers. nih.gov

Rapid Chromatography: Employing UHPLC systems with shorter columns and faster flow rates to reduce the chromatographic run time per sample significantly. Run times of 2.5 to 2.7 minutes are achievable, allowing for hundreds of samples to be analyzed per day. nih.govchromatographyonline.com

Multiplexing: Developing methods that can simultaneously quantify multiple analytes (e.g., the parent drug and several metabolites) in a single run. nih.gov

In this context, the SIL-IS is indispensable. In an automated workflow, the precise addition of the IS to every sample, standard, and quality control ensures that any systematic or random variations introduced by the high-speed processing are normalized, thereby guaranteeing the reliability and reproducibility of the results generated in a high-throughput environment. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 6-beta-Naloxol (D5 hydrochloride) |

| 6-beta-naltrexol |

| 6-beta-naltrexol-d7 |

| Acetonitrile |

| Ammonium acetate |

| Ammonium citrate |

| n-butyl chloride |

| Methanol |

| Naloxone |

| Naloxone-3β-D-glucuronide |

| Naltrexone |

| naltrexone-D3 |

| Pentafluoropropionic anhydride (PFPA) |

| Phosphate |

Structure Activity Relationship Sar Studies of Naloxol Derivatives

Identification of Structural Features Governing Opioid Receptor Affinity and Selectivity

The affinity and selectivity of a naloxol (B12781492) derivative for the various opioid receptor subtypes (μ, δ, κ) are governed by a combination of structural elements. Key modifications on the morphinan (B1239233) skeleton have been shown to modulate these binding characteristics significantly.

N-Substituent: The nature of the substituent on the nitrogen atom at position 17 is a primary determinant of whether a compound acts as an agonist or an antagonist. For the epoxymorphinan skeleton, the presence of an N-allyl or N-cyclopropylmethyl group, as seen in naloxone (B1662785) and naltrexone (B1662487), typically confers potent opioid antagonist properties. nih.gov

C-6 Position Substituents: The introduction of different functional groups at the C-6 position can influence both affinity and selectivity. For instance, incorporating heterocyclic ring systems at this position has been shown to favor antagonism. nih.gov In a series of naltrexamine derivatives, the addition of a 6β-N-4-pyridyl-substituted group resulted in a potent and selective μ-opioid receptor (MOR) antagonist that acts primarily in the periphery. nih.gov

Quaternization of the Nitrogen Atom: The conversion of the tertiary amine at the N-17 position to a quaternary ammonium (B1175870) salt, such as in naloxone methiodide, drastically reduces the molecule's affinity for central opioid receptors. Studies have shown that the affinity of naloxone methiodide for μ and δ receptors is less than 10% of its parent compound, naloxone. nih.gov This modification is often employed to restrict the antagonist's action to the peripheral nervous system.

Interaction with Non-Receptor Proteins: Beyond direct receptor binding, certain naloxone analogs exhibit high-affinity binding to the scaffolding protein filamin A (FLNA). plos.org This interaction, which is distinct from the opioid receptor binding site, can prevent the MOR from switching its G-protein coupling from Gi/o to Gs, a mechanism implicated in the development of opioid tolerance and dependence. plos.org This highlights a unique aspect of selectivity, where the molecule's action is mediated through an accessory protein.

| Structural Modification | Effect on Opioid Receptor Interaction | Example Compound |

|---|---|---|

| N-Allyl or N-Cyclopropylmethyl Group | Confers opioid antagonist properties. nih.gov | Naloxone, Naltrexone |

| Quaternary Amine at N-17 | Significantly reduces binding affinity for central opioid receptors, promoting peripheral selectivity. nih.gov | Naloxone Methiodide |

| Bulky Substituent at C-6β | Can enhance antagonist potency and confer peripheral selectivity. nih.govnih.gov | NAP (6β-N-4-pyridyl-acetamido derivative) |

| 6β-Hydroxyl Group | Shifts functional activity from inverse agonism to neutral antagonism. researchgate.netresearchgate.net | 6β-Naltrexol |

Analysis of the C-6 Stereochemistry's Influence on Pharmacological Efficacy and Potency

The stereochemical orientation of substituents at the C-6 position of the morphinan ring is a critical factor that profoundly influences the pharmacological profile of naloxol and naltrexone derivatives. The distinction between the alpha (α, axial) and beta (β, equatorial) configurations dictates the molecule's ability to interact effectively with the opioid receptor binding pocket.

Research has consistently demonstrated that the 6β configuration is superior for antagonist activity. In studies involving epimeric 6-amino derivatives of both naloxone and naltrexone, the 6β epimers were found to possess greater narcotic antagonist potency and higher in vitro binding affinity compared to their 6α counterparts. nih.gov

This stereochemical preference is also crucial for the activity of irreversible antagonists. A study on naltrexone derivatives designed as affinity labels showed that only the 6β-isomer of the fumaramate ester derivative (β-FNA) could selectively and irreversibly block μ-opioid receptors in the guinea pig ileum preparation. nih.gov The corresponding 6α-isomer was inactive as an irreversible antagonist, although it could competitively protect the receptor from its 6β epimer, confirming they bind to the same site. nih.gov This indicates that the 6β orientation is essential for positioning the reactive group correctly to form a covalent bond with a nucleophile on the receptor. nih.gov

Furthermore, stereochemistry at C-6 directly impacts functional efficacy. In a study of indolylacetamidonaltrexamine derivatives, switching the linker at position 6 from the α-configuration to the β-configuration led to a significant increase in agonist efficacy (Emax increased from ~19% to ~38%) without substantially altering the binding affinity for the μ-opioid receptor. nih.gov

| Compound Series | 6β-Epimer Characteristic | 6α-Epimer Characteristic | Reference |

|---|---|---|---|

| 6-Amino Naloxone/Naltrexone Derivatives | Greater antagonist potency and higher binding affinity. | Lower antagonist potency and lower binding affinity. | nih.gov |

| Naltrexone-derived Fumaramate Esters | Selective, irreversible μ-receptor antagonism. | Reversible binding, no irreversible antagonism. | nih.gov |

| Indolylacetamidonaltrexamine Derivatives | Higher agonist efficacy (Emax ~38%). | Lower agonist efficacy (Emax ~19%). | nih.gov |

Rational Design Principles for Novel Opioid Receptor Probes Based on Naloxol Scaffolds

The SAR data derived from naloxol and its analogs have established several key principles for the rational design of novel opioid receptor ligands with tailored pharmacological profiles.

Achieving Peripheral Selectivity: To limit the action of a naloxol-based antagonist to the periphery, thereby avoiding central nervous system effects, designers can introduce structural features that limit blood-brain barrier permeability. Strategies include the quaternization of the N-17 amine or the introduction of large, polar moieties, such as a pyrazolyl or imidazolyl ring, to decrease the CNS Multiparameter Optimization (MPO) score. nih.govnih.gov

Modulating Functional Efficacy: The functionality at the C-6 position is a key control element for efficacy. Replacing the 6-keto group of naloxone or naltrexone with a 6β-hydroxyl group, as in 6β-naloxol or 6β-naltrexol, shifts the pharmacological profile from inverse agonism to neutral antagonism. researchgate.netresearchgate.net This is a critical design principle for developing antagonists that may not precipitate strong withdrawal symptoms in opioid-dependent subjects. researchgate.net

Designing Irreversible Probes: The creation of irreversible antagonists (affinity labels) is highly dependent on stereochemistry. An electrophilic group must be placed at the 6β-position to ensure the correct orientation for covalent bonding with the receptor. nih.gov This principle is essential for designing tools to study receptor pharmacology and structure.

Utilizing Computational Chemistry: Modern drug design increasingly relies on computational models. Molecular docking can predict the binding affinity of novel, uncharacterized derivatives at the μ-opioid receptor, allowing for the rapid screening of potential candidates. plos.org Furthermore, molecular dynamics simulations can elucidate the subtle conformational changes and binding pathways of ligands, providing deeper insights that can guide the design of molecules with optimized analgesic properties and fewer side effects. youtube.com

Emerging Research Applications and Future Perspectives

Utility of 6-beta-Naloxol (D5 hydrochloride) as a Standard in Opioid Antagonist Research

In the realm of analytical chemistry and pharmacology, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes in complex biological matrices. nih.govnih.gov 6-beta-Naloxol (D5 hydrochloride) serves as an exemplary internal standard for its non-deuterated counterpart, 6-beta-naloxol, and by extension, for studies involving the parent compound, naloxone (B1662785). caymanchem.com The incorporation of five deuterium (B1214612) atoms (D5) imparts a distinct mass shift, allowing for its differentiation from the endogenous or administered unlabeled compound during mass spectrometric analysis, without significantly altering its chemical behavior. americanlaboratory.com

Potential for Investigating Opioid Receptor Plasticity and Desensitization Mechanisms

The investigation of opioid receptor plasticity and desensitization, phenomena that are central to the development of tolerance and dependence, requires pharmacological tools that can dissect the intricate signaling pathways involved. 6-beta-Naloxol, and its closely related analog 6-beta-naltrexol (B10792496), exhibit properties of a neutral antagonist at the µ-opioid receptor. umich.edunih.govresearchgate.net This characteristic is of profound importance for researchers.

Unlike inverse agonists, which inhibit the basal, constitutive activity of a receptor, a neutral antagonist blocks the action of an agonist without affecting the receptor's basal signaling state. nih.gov This allows for the specific investigation of agonist-induced changes in receptor function. For instance, in studies of receptor desensitization, which often involves G-protein uncoupling and receptor internalization, a neutral antagonist can be used to halt agonist-induced signaling without introducing the confounding variable of inverse agonism.

Research on the related compound 6-beta-naltrexol has demonstrated that it acts as a neutral antagonist in both opioid-naïve and opioid-dependent cellular models. umich.edunih.gov In C6 glioma cells expressing the µ-opioid receptor, both naltrexone (B1662487) and 6-beta-naltrexol were found to be neutral antagonists. umich.edunih.gov Furthermore, in studies with opioid-dependent mice, 6-beta-naltrexol precipitated significantly less withdrawal than the inverse agonists naloxone and naltrexone, further supporting its neutral antagonist profile. researchgate.net This property makes 6-beta-Naloxol a potentially superior tool for studying the reversal of agonist-induced receptor adaptations without inducing a withdrawal-like state at the cellular level, thereby providing a clearer window into the mechanisms of receptor plasticity.

Directions for Further Preclinical Pharmacological Characterization and Mechanistic Elucidation

While the foundational knowledge of 6-beta-Naloxol's properties is growing, several avenues for future preclinical research are apparent. A more comprehensive pharmacological characterization of 6-beta-Naloxol itself, beyond its role as a metabolite and analytical standard, is warranted. Although much can be inferred from studies on 6-beta-naltrexol, direct comparative studies of 6-beta-naloxol with naloxone and naltrexone are necessary to fully delineate its pharmacological profile.

Future preclinical studies should aim to:

Determine the in vivo potency and efficacy of 6-beta-Naloxol in various animal models of opioid action. This includes not only its ability to antagonize opioid-induced analgesia but also its effects on other physiological systems, such as the gastrointestinal and respiratory systems.

Investigate the blood-brain barrier penetration of 6-beta-Naloxol. Understanding its ability to access the central nervous system is critical for interpreting its effects and potential therapeutic applications.

Elucidate the detailed molecular mechanisms of its interaction with opioid receptors. This includes binding kinetics, the influence of allosteric modulators, and its effects on receptor trafficking and downstream signaling pathways beyond adenylyl cyclase.

Explore its utility in co-formulation with opioid agonists. The neutral antagonist properties of related compounds like 6-beta-naltrexol suggest a potential to mitigate some of the undesirable side effects of opioid agonists, such as constipation, without compromising analgesia. omicsonline.org

The following table summarizes key preclinical findings for the closely related compound, 6-beta-naltrexol, which can guide future investigations into 6-beta-Naloxol.

| Parameter | Finding for 6-beta-Naltrexol | Reference |

| Receptor Activity | Neutral antagonist at the µ-opioid receptor | umich.edunih.govresearchgate.net |

| In Vivo Potency (Antinociception Blockade) | Less potent than naltrexone | researchgate.net |

| Withdrawal Precipitation | Significantly less than naloxone and naltrexone | researchgate.net |

| Duration of Action | Longer than naltrexone | researchgate.net |

| Gastrointestinal Effects | Preferentially antagonizes opioid effects on GI transit over antinociception | researchgate.net |

Q & A

Q. Methodological Answer :

- In Vitro Binding Assays : Use CHO cells expressing human opioid receptors (mu, delta, kappa) with [³H]naloxone as a radioligand. Include saturation and displacement experiments to calculate Ki values .

- Functional Antagonism : Measure cAMP accumulation in cells pretreated with morphine; 6-beta-Naloxol should reverse opioid-induced cAMP suppression .

- Controls : Compare results with non-deuterated naloxone to isolate isotopic effects. Replicate assays in triplicate to account for batch variability.

Advanced: What experimental considerations are critical when studying the isotopic effects of deuterium in 6-beta-Naloxol (D5 hydrochloride)?

Methodological Answer :

Deuterium’s kinetic isotope effect (KIE) can alter metabolic rates and binding affinity. To assess this:

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS. Compare half-life (t½) to non-deuterated naloxol .

- Receptor Binding : Conduct parallel SPR (surface plasmon resonance) assays to measure on/off rates for deuterated vs. non-deuterated forms .

- In Vivo PK : Administer equimolar doses to rodents and collect plasma/tissue samples at timed intervals. Use deuterium as a mass tag for MS-based quantification .

Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for 6-beta-Naloxol (D5 hydrochloride)?

Methodological Answer :

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or tissue source (e.g., recombinant vs. native receptors). To address this:

- Standardize Protocols : Adopt guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR) for opioid receptor assays .

- Cross-Validate : Compare data across multiple techniques (e.g., radioligand binding, electrophysiology).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., species differences, tissue preparation methods) .

Advanced: What analytical methods are optimal for detecting and quantifying 6-beta-Naloxol (D5 hydrochloride) in complex biological matrices?

Q. Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or brain homogenates .

- Quantification : Employ LC-MS/MS with multiple reaction monitoring (MRM) for deuterium-specific transitions (e.g., m/z 330.2 → 212.1 for D5 hydrochloride) .

- Validation : Follow FDA bioanalytical guidelines for linearity, precision, and recovery rates in spiked matrices .

Advanced: How should researchers interpret conflicting data on 6-beta-Naloxol (D5 hydrochloride)’s metabolic stability in preclinical models?

Methodological Answer :

Contradictions may stem from interspecies differences in cytochrome P450 (CYP) enzyme activity or dosing regimens. To clarify:

- Species-Specific CYP Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic pathways .

- Dose-Response Studies : Evaluate stability at pharmacologically relevant concentrations (nM–µM range).

- Isotope Tracing : Leverage deuterium’s mass shift in MS to distinguish parent compound from metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.